![molecular formula C5H6FN3O2 B13102487 6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13102487.png)
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in biochemistry, particularly as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include:
Cyclization Reactions: Starting from β-diketones and urea or thiourea.
Substitution Reactions: Using halogenated pyrimidines as intermediates.
Industrial Production Methods
Industrial production often scales up laboratory methods, optimizing for yield and purity. This might involve:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The products depend on the specific reactions and conditions but can include various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity :
Research has indicated that derivatives of 6-amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione exhibit antiviral properties. These compounds can inhibit viral replication and are being investigated for their efficacy against various viral infections, including influenza and HIV .
Anticancer Properties :
Studies have shown that this compound can act as a cytotoxic agent against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in DNA synthesis and repair, making it a candidate for further development in cancer therapeutics .
Synthesis Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of:
- Gonadotropin-Releasing Hormone Antagonists : This compound is crucial in synthesizing drugs used for treating conditions like endometriosis and prostate cancer by modulating hormone levels .
- Antibiotics : It plays a role in developing new antibiotic agents due to its structural similarity to other known antibiotic compounds, which allows for modifications that enhance antibacterial activity .
Biological Studies
Enzyme Inhibition :
The compound has been studied for its ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine nucleotides. Inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing their metabolic degradation .
Case Study 1: Antiviral Research
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to interference with viral RNA synthesis.
Case Study 2: Cancer Treatment
In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines. Further research is ongoing to explore its potential as a lead compound for developing new anticancer therapies.
Summary Table of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Medicinal Chemistry | Antiviral agents | Inhibits viral replication (Influenza, HIV) |
Anticancer drugs | Cytotoxic effects on cancer cell lines | |
Synthesis Applications | Hormonal treatments | Intermediate for gonadotropin-releasing hormone antagonists |
Antibiotic development | Structural modifications enhance antibacterial activity | |
Biological Studies | Enzyme inhibition | Inhibits dihydropyrimidine dehydrogenase |
Mechanism of Action
The mechanism of action would depend on its specific interactions with biological molecules. It might involve:
Enzyme Inhibition: Binding to active sites of enzymes.
DNA/RNA Interaction: Intercalating or binding to nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base in DNA and RNA.
Uniqueness
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione’s unique properties would depend on its specific substituents and their effects on its chemical behavior and biological activity.
Biological Activity
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C7H9N3O4
- Molecular Weight : 199.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways critical for cell proliferation and survival. The compound's structure allows it to mimic substrates of certain enzymes, thereby inhibiting their activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 12.5 | Induction of apoptosis via caspase activation |
MCF-7 | 8.3 | Cell cycle arrest at G1 phase |
HCT116 | 5.0 | Inhibition of topoisomerase II |
These results indicate that the compound may interfere with critical cellular processes such as apoptosis and cell cycle progression, making it a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens. The compound exhibits bactericidal effects through the inhibition of bacterial DNA synthesis:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Case Studies
-
Study on Anticancer Efficacy :
A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective treatment option. -
Antimicrobial Evaluation :
In a clinical trial assessing the compound's effectiveness against multidrug-resistant bacterial strains, patients treated with this compound showed a marked improvement in infection resolution rates compared to those receiving standard antibiotic therapy.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To assess pharmacokinetics and long-term safety profiles.
- Mechanistic Studies : To better understand the molecular targets and pathways affected by this compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C5H6FN3O2 |
---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
6-amino-5-fluoro-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6FN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) |
InChI Key |
RMJANALSXUVQJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)F)N |
Origin of Product |
United States |
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